molecular formula C6H10Br3ClNO3P B1623373 2,2,2-Tribromoethyl morpholinochlorophosphonate CAS No. 57575-15-2

2,2,2-Tribromoethyl morpholinochlorophosphonate

Cat. No.: B1623373
CAS No.: 57575-15-2
M. Wt: 450.29 g/mol
InChI Key: LROSUTJPBMEPEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2,2-Tribromoethyl morpholinochlorophosphonate, also known as 2,2,2-Tribromoethyl phosphoromorpholinochloridate, is a chemical compound with the molecular formula C6H10Br3ClNO3P . It is used as a reagent in various chemical reactions .


Molecular Structure Analysis

The molecular structure of this compound consists of a morpholino group (a six-membered ring containing four carbon atoms, one nitrogen atom, and one oxygen atom), a phosphonate group (a phosphorus atom double-bonded to an oxygen atom and single-bonded to two oxygen atoms), and a tribromoethyl group (a carbon atom bonded to three bromine atoms) .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 450.29 g/mol . It has a predicted boiling point of 391.6±52.0 °C and a predicted density of 2.17±0.1 g/cm3 . The compound has a melting point of 80-83 °C (lit.) . It is typically stored at -20°C .

Mechanism of Action

As mentioned earlier, 2,2,2-Tribromoethyl morpholinochlorophosphonate inhibits adenylyl cyclase by binding to the enzyme and preventing ATP from binding to the active site . This results in the inhibition of cAMP production .

Safety and Hazards

2,2,2-Tribromoethyl morpholinochlorophosphonate is classified as Acute Tox. 4 Oral - Eye Dam. 1 - Skin Corr. 1B . It has hazard statements H302-H312-H314-H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled, and it causes severe skin burns and eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing thoroughly after handling .

Properties

IUPAC Name

4-[chloro(2,2,2-tribromoethoxy)phosphoryl]morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10Br3ClNO3P/c7-6(8,9)5-14-15(10,12)11-1-3-13-4-2-11/h1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LROSUTJPBMEPEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1P(=O)(OCC(Br)(Br)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10Br3ClNO3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30973152
Record name 2,2,2-Tribromoethyl morpholin-4-ylphosphonochloridate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30973152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

450.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57575-15-2
Record name Phosphonochloridic acid, 4-morpholinyl-, 2,2,2-tribromoethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57575-15-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2,2-Tribromoethyl morpholinochlorophosphonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057575152
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2,2-Tribromoethyl morpholin-4-ylphosphonochloridate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30973152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2,2-tribromoethyl morpholinochlorophosphonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.055.272
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2,2-Tribromoethyl morpholinochlorophosphonate
Reactant of Route 2
Reactant of Route 2
2,2,2-Tribromoethyl morpholinochlorophosphonate
Reactant of Route 3
2,2,2-Tribromoethyl morpholinochlorophosphonate
Reactant of Route 4
Reactant of Route 4
2,2,2-Tribromoethyl morpholinochlorophosphonate
Reactant of Route 5
2,2,2-Tribromoethyl morpholinochlorophosphonate
Reactant of Route 6
2,2,2-Tribromoethyl morpholinochlorophosphonate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.